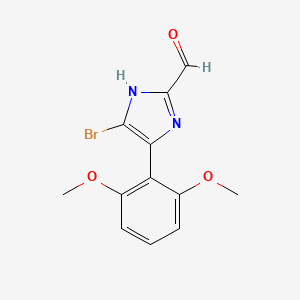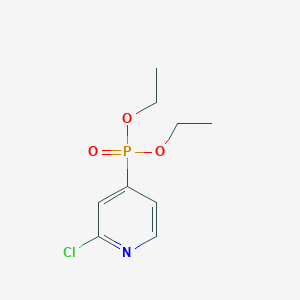
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate is a diazonium salt with the molecular formula Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O. This compound is primarily used in histology and hematology for its ability to form stable diazonium ions, which are useful in various diagnostic assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate typically involves the diazotization of 2,4-dichloroaniline. The process includes the following steps:
Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The resulting diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale diazotization: Using industrial-grade reagents and maintaining precise temperature control.
Efficient coupling: Employing advanced mixing and reaction vessels to ensure complete and efficient coupling of the diazonium salt with 1,5-naphthalenedisulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are used under mild conditions.
Coupling: Typically performed in alkaline conditions using sodium hydroxide (NaOH).
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are common reducing agents.
Major Products
Substitution: Formation of 2,4-dichlorobenzene derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 2,4-dichloroaniline.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of stable products. The molecular targets include aromatic compounds, which react with the diazonium ion to form azo compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
Uniqueness
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate is unique due to its dual functionality, combining the diazonium group with the sulfonate groups. This dual functionality enhances its solubility and reactivity, making it particularly useful in aqueous reactions and diagnostic applications .
Eigenschaften
Molekularformel |
C16H12Cl2N2O7S2 |
|---|---|
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |
InChI-Schlüssel |
SPGAUZWLXGQOLT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)





![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)





![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
